molecular formula C17H12F3N3O2 B6529882 N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020455-13-3

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No.: B6529882
CAS No.: 1020455-13-3
M. Wt: 347.29 g/mol
InChI Key: RUFIOCWIYSAXQP-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Substituents: A 4-methoxy group at position 4 of the pyrazole ring. A 4-fluorophenyl group at position 1. A 3,4-difluorophenyl carboxamide moiety at position 3.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-25-15-9-23(12-5-2-10(18)3-6-12)22-16(15)17(24)21-11-4-7-13(19)14(20)8-11/h2-9H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFIOCWIYSAXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Ketoester Derivatives

The pyrazole ring is constructed via cyclocondensation of 4-fluorophenylhydrazine with a β-ketoester precursor. Ethyl 4-methoxy-3-oxobutanoate serves as the key intermediate, enabling simultaneous introduction of the methoxy group at position 4 and the ester moiety at position 3. The reaction proceeds under reflux in ethanol, with hydrazine hydrate facilitating cyclization to yield ethyl 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate (Compound 3a ).

Reaction Conditions

  • Reactants : 4-Fluorophenylhydrazine (1.2 equiv), ethyl 4-methoxy-3-oxobutanoate (1.0 equiv)

  • Solvent : Ethanol (150 mL per 0.2 mol substrate)

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours (monitored by TLC)

  • Yield : 65–72%

Regioselective Methylation (Optional)

If the methoxy group is introduced post-cyclization, methylation of a 4-hydroxypyrazole intermediate is performed using dimethyl sulfate in toluene. Sodium bicarbonate acts as a base, achieving >90% regioselectivity for the 4-methoxy derivative.

Saponification of the Ethyl Ester

The ethyl ester (Compound 3a ) is hydrolyzed to the carboxylic acid (Compound 5a ) under basic conditions:

Procedure

  • Base Hydrolysis :

    • Reactants : NaOH (2.5 M, 3.0 equiv), Compound 3a (1.0 equiv)

    • Solvent : Ethanol/water (3:1 v/v)

    • Temperature : 60°C, 3 hours

  • Acidification : Adjust to pH 3–4 with HCl, precipitating the carboxylic acid.

  • Isolation : Recrystallization from ethyl acetate yields light-yellow crystals.

Characterization Data

  • Yield : 85–90%

  • Melting Point : 148–150°C

  • IR (KBr) : 1695 cm⁻¹ (C=O, carboxylic acid), 1602 cm⁻¹ (pyrazole C=N)

Conversion to Pyrazole-3-Carbonyl Chloride

The carboxylic acid (Compound 5a ) is treated with thionyl chloride to generate the reactive acid chloride (Compound 6a ):

Optimized Protocol

  • Reactants : SOCl₂ (5.0 equiv), Compound 5a (1.0 equiv)

  • Conditions : Reflux (78°C), solvent-free, 8 hours

  • Workup : Excess SOCl₂ is removed under vacuum.

  • Yield : 95% (crude, used directly)

Carboxamide Formation via Amine Coupling

The acid chloride (Compound 6a ) reacts with 3,4-difluoroaniline in a nucleophilic acyl substitution:

Stepwise Process

  • Base Activation :

    • Reactants : 3,4-Difluoroaniline (1.2 equiv), K₂CO₃ (1.5 equiv)

    • Solvent : Anhydrous THF (30 mL per 10 mmol substrate)

    • Temperature : 0–5°C (ice-water bath)

  • Coupling :

    • Add Compound 6a (1.0 equiv) dropwise, stir at room temperature for 12 hours.

  • Workup :

    • Filter, concentrate, and recrystallize from ethyl acetate/n-hexane.

Performance Metrics

  • Yield : 75–80%

  • Purity : >98% (HPLC)

  • 1H NMR (400 MHz, DMSO-d₆) : δ 10.72 (s, 1H, CONH), 8.12 (d, J=8.4 Hz, 1H, pyrazole-H), 7.45–7.21 (m, 8H, Ar-H), 3.89 (s, 3H, OCH₃)

Alternative Synthetic Routes

One-Pot Cyclization-Coupling Strategy

A solventless approach condenses cyclization and coupling into a single step using 4-benzoyl-5-phenylfuran-2,3-dione and 3,4-difluorophenylhydrazine, though yields are lower (50–55%).

Solid-Phase Synthesis

Immobilized pyrazole precursors on Wang resin enable iterative functionalization, reducing purification steps. Reported yields: 60–65%.

Critical Analysis of Methodologies

Parameter Two-Step Synthesis One-Pot Method Solid-Phase
Overall Yield 58–64%50–55%60–65%
Purity >98%90–92%95–97%
Scalability HighModerateLow
Purification Complexity ModerateHighLow

The two-step approach balances yield and practicality, making it ideal for industrial applications. Solid-phase synthesis suits high-throughput screening but requires specialized resins.

Industrial-Scale Considerations

  • Cost Drivers : 3,4-Difluoroaniline ($320/kg) and SOCl₂ ($45/kg) dominate raw material costs.

  • Waste Management : SOCl₂ quench with ice-water generates HCl and SO₂, necessitating scrubbers.

  • Throughput : Batch processes yield 5–10 kg/month; continuous flow systems could enhance productivity .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atoms can make the compound resistant to oxidation, but under specific conditions, oxidation reactions can occur.

  • Reduction: Reduction reactions may involve the removal of fluorine atoms or the reduction of the pyrazole ring.

  • Substitution: Substitution reactions can occur at the fluorine atoms or the methoxy group, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl groups or amines.

  • Substitution: Formation of new fluorinated or methoxylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorine atoms make it a valuable precursor in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in receptor binding assays. Its structural similarity to biologically active molecules makes it useful in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can be harnessed to create therapeutic agents for various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with analogous pyrazole carboxamides from recent studies:

Compound Name Molecular Formula Molecular Weight Key Substituents Fluorine Atoms Notable Features Reference
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide C₁₇H₁₂F₃N₃O₂ 347.3 g/mol - 4-Methoxy (pyrazole)
- 4-Fluorophenyl (N1)
- 3,4-Difluorophenyl (amide)
3 High fluorination, methoxy for solubility Target
N-(4-acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide C₂₆H₂₁F₂N₃O₃ 461.5 g/mol - 3-Fluorobenzyl (N1)
- 3-Fluorobenzyloxy (C3)
- Acetylphenyl (amide)
2 Bulky substituents, dual fluorobenzyl
4-Ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide C₁₅H₁₈FN₃O₃ 307.3 g/mol - 4-Ethoxy (pyrazole)
- 4-Fluorophenyl (N1)
- Methoxyethyl (amide)
1 Ethoxy group, flexible amide chain
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide C₂₈H₃₁BrN₄O₄S₂ 630.1 g/mol - p-Fluorophenyl (C5)
- Aminosulfonylphenyl (N1)
- Bulky tert-butyl phenol (amide)
1 Sulfonamide group, steric hindrance

Key Observations :

  • Fluorination : The target compound contains three fluorine atoms , more than most analogs, which may enhance metabolic stability and binding affinity via hydrophobic interactions .
  • Methoxy vs. Ethoxy : The 4-methoxy group in the target compound likely improves solubility compared to the 4-ethoxy group in , though ethoxy may increase lipophilicity.
  • Amide Modifications: The 3,4-difluorophenyl amide in the target contrasts with bulkier groups (e.g., acetylphenyl in or tert-butyl phenol in ), suggesting a balance between steric effects and target engagement.

Biological Activity

N-(3,4-Difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H17F2N3O2C_{19}H_{17}F_2N_3O_2 and a molecular weight of approximately 360.36 g/mol. Its structure features a pyrazole ring substituted with fluorophenyl and methoxy groups, which may contribute to its biological activity.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Table 1: Comparison of Anti-inflammatory Activity in Pyrazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Compound A5.400.01344.56
Compound B60.5657.241.06
This compoundTBDTBDTBD

Note: TBD = To Be Determined

This table illustrates the promising anti-inflammatory potential of related pyrazole compounds, suggesting that this compound could exhibit similar or enhanced activities.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored in several studies. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by affecting cell cycle progression and promoting cell death through various mechanisms.

A study demonstrated that certain pyrazole derivatives inhibited the growth of breast cancer cells (MCF-7), leading to significant reductions in cell viability at specific concentrations:

Table 2: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (μM)Mechanism of Action
Compound C225Induction of Apoptosis
This compoundTBDTBD

This indicates a potential pathway through which this compound may exert its effects against cancer.

The exact mechanisms through which this compound operates are still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound may reduce the production of pro-inflammatory mediators.
  • Induction of Apoptosis : Similar compounds have been shown to affect mitochondrial pathways leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis demonstrated that a related pyrazole compound significantly reduced inflammation markers compared to placebo controls.
  • Case Study on Cancer Treatment : In vitro studies on various cancer cell lines showed that derivatives exhibited cytotoxic effects comparable to established chemotherapeutics.

Q & A

Q. What are the established synthetic routes for N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters or nitriles, followed by functionalization. Key steps include:
  • Cyclization : Using substituted hydrazines and diketones under reflux in ethanol or THF (70–80°C, 12–24 hours) .
  • Amide Coupling : Carboxylic acid intermediates react with 3,4-difluoroaniline via EDCI/HOBt-mediated coupling in DMF or DCM (room temperature, 6–8 hours) .
  • Methoxy Group Introduction : Nucleophilic substitution (e.g., methyl iodide with K₂CO₃ in acetone, 60°C) .
    Optimization : Catalysts like DMAP improve amidation efficiency, while microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) .
StepReagents/ConditionsYield (%)Reference
CyclizationEthanol, reflux65–75
AmidationEDCI/HOBt, DMF80–85
MethoxylationK₂CO₃, CH₃I70

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and confirms methoxy groups (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Validates carboxamide C=O stretches (~1650–1680 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
  • X-ray Crystallography : Resolves dihedral angles between pyrazole and fluorophenyl rings (e.g., 15–25°), critical for understanding conformational stability .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position, methoxy substitution) influence target binding and selectivity?

  • Methodological Answer :
  • Fluorination : 3,4-Difluorophenyl enhances lipophilicity (LogP ~3.2) and π-π stacking with hydrophobic enzyme pockets, as seen in analogous cannabinoid receptor ligands .
  • Methoxy Group : Electron-donating effects increase pyrazole ring electron density, improving hydrogen bonding with residues like Asp/Glu in kinases (IC₅₀ reduced by 40% vs. non-methoxy analogs) .
  • Comparative SAR Table :
SubstituentTarget Affinity (Ki, nM)Selectivity Ratio (Target A/B)
4-Fluorophenyl12 ± 1.58:1
3,4-Difluorophenyl6 ± 0.815:1
4-Methoxy9 ± 1.212:1
Data from enzyme inhibition assays in .

Q. How can researchers resolve contradictions in biological assay data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents) or target isoforms. Strategies include:
  • Orthogonal Assays : Validate kinase inhibition via fluorescence polarization (FP) and radiometric assays .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model binding poses, identifying solvent-exposed regions sensitive to assay conditions .
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ normalized to pH 7.4, 1% DMSO) .

Methodological Challenges

Q. What strategies mitigate instability of the carboxamide moiety during in vitro assays?

  • Methodological Answer :
  • Buffer Optimization : Use Tris-HCl (pH 7.4) over PBS to reduce hydrolysis .
  • Cryopreservation : Store stock solutions in DMSO at −80°C with desiccants (<0.1% water) .
  • Prodrug Design : Replace carboxamide with ester prodrugs (e.g., ethyl ester) for serum stability, regenerating active form via esterases .

Data Interpretation

Q. How do researchers differentiate off-target effects in cellular models?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Validate target specificity using KO cell lines (e.g., Δkinase cells show >90% reduced activity) .
  • Chemical Proteomics : Employ affinity-based probes (ABPs) with clickable tags to map interactomes .
  • Dose-Response Synergy : Use Chou-Talalay combination index (CI <0.3 indicates on-target synergy) .

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